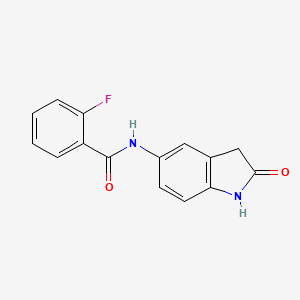

2-fluoro-N-(2-oxoindolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIZHPKOKWFSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 2 Fluoro N 2 Oxoindolin 5 Yl Benzamide Analogues

Preparation of the 2-Oxoindolin-5-yl Precursor Fragment

The primary precursor for the oxoindoline portion of the target molecule is 5-aminoindolin-2-one. Its synthesis is typically achieved through a multi-step sequence starting from the commercially available indolin-2-one (oxindole). The most common and well-established route involves the electrophilic nitration of the oxindole (B195798) ring, followed by the reduction of the resulting nitro group to the desired amine.

The nitration of indolin-2-one selectively occurs at the 5-position due to the directing effects of the lactam ring. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield 5-nitroindolin-2-one.

Subsequent reduction of the nitro group is a critical step to furnish the 5-aminoindolin-2-one. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective. The choice of method often depends on the scale of the reaction and the compatibility with other functional groups.

Table 1: Synthetic Route to 5-Aminoindolin-2-one

| Step | Reaction | Typical Reagents | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 5-Nitroindolin-2-one |

| 2 | Reduction | H₂, Pd/C or SnCl₂, HCl | 5-Aminoindolin-2-one |

Synthesis of the 2-Fluorobenzamide (B1203369) Building Block

The second key component is the 2-fluorobenzamide moiety, which is prepared from 2-fluorobenzoic acid. 2-Fluorobenzoic acid itself can be synthesized via several routes. A classical method involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride (B91410) and sodium nitrite, a variation of the Balz–Schiemann reaction. chemicalbook.comchemicalbook.com Another approach is the oxidation of o-fluorobenzaldehyde, which can be achieved using oxidizing agents like potassium permanganate (B83412) or catalyzed oxidation with reagents such as cobalt and copper acetates in the presence of oxygen. chemicalbook.com

For the subsequent amide bond formation, the carboxylic acid is typically activated. The most common method is its conversion to the corresponding acyl chloride, 2-fluorobenzoyl chloride. This is readily achieved by reacting 2-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.comprepchem.com The reaction with thionyl chloride, often performed with a catalytic amount of N,N-dimethylformamide (DMF) or refluxed in a solvent like toluene, provides the highly reactive 2-fluorobenzoyl chloride, which is a versatile intermediate for acylation reactions. chemicalbook.comprepchem.comchemimpex.com

Table 2: Preparation of 2-Fluorobenzoyl Chloride

| Starting Material | Reagent(s) | Product | Reference(s) |

| Anthranilic acid | 1. NaNO₂, HF | 2-Fluorobenzoic acid | chemicalbook.comchemicalbook.com |

| o-Fluorobenzaldehyde | Cu(OAc)₂, Co(OAc)₂, O₂ | 2-Fluorobenzoic acid | chemicalbook.com |

| 2-Fluorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Fluorobenzoyl chloride | chemicalbook.comprepchem.com |

Amide Bond Formation Strategies for N-(2-Oxoindolin-5-yl)benzamides

The crucial step in the synthesis of 2-fluoro-N-(2-oxoindolin-5-yl)benzamide is the formation of the amide bond between 5-aminoindolin-2-one and the activated 2-fluorobenzoic acid derivative. The fundamental principle of this reaction involves the nucleophilic attack of the amino group on an activated carboxyl group. researchgate.net

A straightforward method is the Schotten-Baumann reaction, where 5-aminoindolin-2-one is treated with 2-fluorobenzoyl chloride in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide) to neutralize the hydrogen chloride byproduct.

Alternatively, modern peptide coupling reagents are widely used, especially when dealing with less reactive or sensitive substrates. These reagents activate the carboxylic acid in situ, facilitating a milder and often more efficient reaction. The use of coupling agents is a conventional approach for condensing amines with carboxylic acids. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov The coupling reaction of 5-aminoindolin-2-one and 2-fluorobenzoic acid with HATU would afford the desired amide intermediate. nih.gov For weakly nucleophilic amines, specialized coupling agents like phosphoryl chloride may be required, although these conditions can be harsh. researchgate.net

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Description |

| Acid Halides | 2-Fluorobenzoyl chloride | Highly reactive, often used with a base. |

| Carbodiimides | DCC, EDC | Activate carboxylic acids to form an O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Form reactive phosphonium esters. |

| Uronium/Aminium Salts | HATU, HBTU | Form highly reactive activated esters, known for high efficiency and suppression of side reactions. |

Introduction and Positional Selectivity of the Fluoro Substituent

The precise placement of the fluorine atom at the 2-position of the benzamide (B126) ring is a critical aspect of the synthesis. In the context of this compound, this regioselectivity is not achieved by direct fluorination of a pre-formed benzamide but rather by a "programmed" approach. nih.govwhiterose.ac.uk This strategy involves using a starting material that already contains the fluorine atom at the desired position, namely 2-fluorobenzoic acid or its derivatives.

The synthesis of this precursor, as described in section 2.2, dictates the final location of the fluorine substituent. Methods such as the Sandmeyer-type reaction (diazotization of 2-aminobenzoic acid followed by treatment with a fluoride source) ensure that the fluorine is introduced exclusively at the ortho-position. chemicalbook.comchemicalbook.com

While direct C-H fluorination of aromatic rings is an area of active research, achieving high regioselectivity on a complex benzamide substrate remains a significant challenge. Therefore, the building block approach provides complete control over the positional isomerism, ensuring that only the 2-fluoro isomer is produced. Other strategies for regioselective fluorination often involve transition-metal-free methods using reagents like tetra-n-butylammonium fluoride (TBAF) on specifically substituted precursors or catalysis-based approaches for diene functionalization. organic-chemistry.orgnih.gov

Exploration of Advanced Synthetic Techniques for this compound Derivatization

Modern synthetic chemistry offers advanced techniques that can significantly improve the efficiency, yield, and environmental impact of synthesizing complex molecules like this compound and its derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various oxindole derivatives. rsc.orgrsc.org For example, microwave-assisted decarboxylative condensation of isatins with malonic acids to form 3-hydroxy-2-oxindoles has been reported with high yields (up to 98%) in just 5–10 minutes. mdpi.comnih.gov Similarly, microwave heating has been used in Cannizzaro/aldol (B89426) reactions of isatins with formaldehyde (B43269) to produce 3,3-disubstituted oxindoles. rsc.orgrsc.org These examples highlight the potential of applying MAOS to various steps in the synthesis of the target molecule, such as the initial formation of the oxindole ring or subsequent derivatization reactions, leading to a more efficient and rapid process. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Oxindole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| 1,3-Dipolar Cycloaddition | 120 min | 5 min | Significant time reduction | mdpi.com |

| Decarboxylative Condensation | Several hours | 5-10 min | Up to 98% yield | mdpi.comnih.gov |

| Cannizzaro/Aldol Reaction | Not specified | 15 min | Good to excellent yields | rsc.orgrsc.org |

The formation of a carbon-fluorine (C-F) bond is a fundamentally important transformation in medicinal chemistry. While the synthesis of the title compound typically relies on a pre-fluorinated building block, advanced catalytic methods for C-F bond formation offer alternative and potentially more flexible routes. rsc.org These methods often use transition metals to mediate the fluorination process. nih.govacs.org

Palladium-catalyzed nucleophilic fluorination is a prominent strategy. nih.gov The general mechanism involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent C-F bond formation via reductive elimination. nih.gov The success of these reactions often depends on the use of specialized, bulky phosphine (B1218219) ligands that facilitate the challenging reductive elimination step. nih.gov

Other approaches involve electrophilic fluorination, using reagents like Selectfluor® in combination with a catalyst. rsc.org I(I)/I(III) catalysis, for instance, can be used for the regioselective fluorination of various substrates. nih.govresearchgate.net These catalytic methods represent the cutting edge of organofluorine chemistry and could potentially be adapted for the late-stage fluorination of advanced intermediates or for creating novel analogues of this compound. rsc.orgacs.org

Table 5: Catalytic Approaches for Aromatic C-F Bond Formation

| Catalyst System | Fluorine Source | Mechanistic Step | Key Features | Reference(s) |

| Palladium(0)/Bulky Ligand | Nucleophilic (e.g., CsF) | C-F Reductive Elimination | Enables fluorination of aryl halides/triflates. | nih.gov |

| Silver(I) | Electrophilic (e.g., Selectfluor®) | Reductive Elimination from Ag(III) | Used for fluorination of aryl stannanes. | acs.org |

| Aryl Iodide (I/III) | Amine•HF / Selectfluor® | Iodine-catalyzed activation | Transition-metal-free catalytic fluorination. | researchgate.net |

Characterization of Synthesized this compound Analogues for Structural Confirmation

The structural confirmation of synthesized this compound analogues is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of these analogues.

¹H NMR Spectroscopy: The ¹H NMR spectra of these compounds exhibit characteristic signals that confirm the presence of the core structure. The aromatic protons of the 2-fluorobenzoyl and the oxoindoline moieties typically appear in the downfield region (δ 6.5-8.5 ppm). The methylene (B1212753) protons of the oxoindoline ring usually resonate as a singlet or a multiplet around δ 3.5 ppm. The amide N-H proton often appears as a broad singlet in the downfield region (δ 9.0-11.0 ppm), and its chemical shift can be influenced by solvent and concentration. The proton at the N-1 position of the oxoindoline ring also gives a characteristic signal, typically a singlet, in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The carbonyl carbons of the amide and the oxoindoline lactam are typically observed in the range of δ 160-180 ppm. The aromatic carbons resonate in the region of δ 110-150 ppm. The carbon atom attached to the fluorine atom in the 2-fluorobenzoyl ring will show a characteristic coupling with the fluorine atom, resulting in a doublet in the ¹³C NMR spectrum. The methylene carbon of the oxoindoline ring is typically found in the upfield region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to gain insights into their fragmentation patterns, which further corroborates the proposed structures. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectra of this compound analogues typically show characteristic absorption bands for the N-H stretching of the amide and the lactam (around 3200-3400 cm⁻¹), the C=O stretching of the amide and the lactam (around 1650-1700 cm⁻¹), and the C-F stretching of the fluorinated aromatic ring.

The following interactive data tables provide representative spectroscopic data for a series of hypothetical this compound analogues, illustrating the expected chemical shifts and mass spectral data based on the analysis of structurally similar compounds.

Table 1: Representative ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz) for this compound Analogues

| Compound | Ar-H (m, ppm) | NH (s, ppm) | CH₂ (s, ppm) | Other signals (ppm) |

| This compound | 6.80-8.20 | 10.50 | 3.55 | 10.80 (s, 1H, oxoindoline NH) |

| 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide | 6.85-8.25 | 10.52 | 3.60 | 3.20 (s, 3H, N-CH₃) |

| 4-chloro-2-fluoro-N-(2-oxoindolin-5-yl)benzamide | 6.90-8.10 | 10.60 | 3.56 | 10.82 (s, 1H, oxoindoline NH) |

| 2-fluoro-4-methyl-N-(2-oxoindolin-5-yl)benzamide | 6.75-8.15 | 10.45 | 3.54 | 10.78 (s, 1H, oxoindoline NH), 2.40 (s, 3H, Ar-CH₃) |

Table 2: Representative ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz) for this compound Analogues

| Compound | C=O (ppm) | Ar-C (ppm) | CH₂ (ppm) | Other signals (ppm) |

| This compound | 165.2, 175.8 | 115.0-162.0 (d, JCF) | 35.8 | - |

| 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide | 165.4, 175.0 | 115.2-162.5 (d, JCF) | 35.5 | 26.5 (N-CH₃) |

| 4-chloro-2-fluoro-N-(2-oxoindolin-5-yl)benzamide | 164.8, 175.9 | 116.0-161.0 (d, JCF) | 35.9 | - |

| 2-fluoro-4-methyl-N-(2-oxoindolin-5-yl)benzamide | 165.5, 175.7 | 114.8-163.0 (d, JCF) | 35.7 | 21.2 (Ar-CH₃) |

Table 3: Representative Mass Spectrometry Data for this compound Analogues

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| This compound | ESI+ | 271.09 |

| 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide | ESI+ | 285.11 |

| 4-chloro-2-fluoro-N-(2-oxoindolin-5-yl)benzamide | ESI+ | 305.05 |

| 2-fluoro-4-methyl-N-(2-oxoindolin-5-yl)benzamide | ESI+ | 285.11 |

Molecular Design and Structure Activity Relationship Sar Studies of 2 Fluoro N 2 Oxoindolin 5 Yl Benzamide Derivatives

Systematic Exploration of Substituent Effects on the 2-Oxoindolinone Core

The 2-oxoindolinone core is a versatile platform where substitutions at several positions can significantly modulate biological activity. Key positions for modification include the N1 nitrogen and various positions on the aromatic ring of the indolinone system.

Research on related 2-oxoindoline structures has demonstrated that the N1 position is highly amenable to substitution, which can influence the molecule's orientation within a biological target's binding site. For instance, in a series of N-substituted-2-oxoindolin benzoylhydrazines, modifying the N1 position with acetamido-linked aromatic groups had a mixed impact on kinase inhibitory activity. The introduction of a para-chloro (p-Cl) group on the N-phenylacetamide substituent led to high potency, while a meta-double substitution with trifluoromethyl (CF₃) groups resulted in a near-complete loss of activity. nih.gov This suggests that both electronic and steric factors at the N1 position play a crucial role.

Furthermore, cyclizing the N1-acetamido moiety into more rigid bicyclic structures, such as 2-benzofuran or 2-benzothiophene, was shown to be more effective for c-MET kinase inhibition compared to larger systems like 2-naphthyl or 2-benzimidazole. nih.gov This highlights the importance of conformational rigidity and the specific shape of the N1-substituent for optimal target engagement.

Substitutions on the aromatic ring of the 2-oxoindolinone core also play a critical role. Halogenation at the C5 position is a common strategy. In a related series of 5-fluoro-isatin derivatives, the fluorine atom was found to be a key component for their biological activity as antimicrobial agents and DNA protective compounds. kashanu.ac.ir Studies on other 2-oxoindoline derivatives have shown that substitutions with halogens like chlorine (Cl) and bromine (Br) on the aromatic core are generally well-tolerated and can be beneficial for activity. nih.gov

Table 1: Representative Substituent Effects on the 2-Oxoindolinone Core of Analogous Inhibitors (Data is illustrative of trends observed in related 2-oxoindoline series)

| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

| N-Substituted Benzoylhydrazines | N1-Phenylacetamide | p-Cl | Highest potency | nih.gov |

| N-Substituted Benzoylhydrazines | N1-Phenylacetamide | m-(CF₃)₂ | Abrogation of activity | nih.gov |

| N-Substituted Benzoylhydrazines | N1-Acetamide | 2-Benzothiophene (cyclized) | Enhanced activity | nih.gov |

| N-(2-oxoindolin-3-ylidene)hydrazones | C5 | H | Moderate activity | nih.gov |

| N-(2-oxoindolin-3-ylidene)hydrazones | C5 | Cl | Increased anticancer activity | nih.gov |

Influence of Fluorine Atom Position on the Benzamide (B126) Ring for Biological Activity

The position of the fluorine atom on the benzamide ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to modulate properties such as pKa, lipophilicity, metabolic stability, and binding interactions without introducing significant steric bulk.

The introduction of a fluorine atom can significantly alter the acidity or basicity of nearby functional groups, which can in turn affect a compound's ability to cross cellular membranes and its binding affinity. nih.gov For the 2-fluoro-N-(2-oxoindolin-5-yl)benzamide scaffold, the ortho-positioning of the fluorine atom is expected to have distinct conformational and electronic effects.

Conformational analyses of related 2-fluorobenzaldehydes have shown that the molecule is planar, with the trans conformer (where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond) being more stable in most solvents. rsc.org This conformational preference, driven by electronic and steric interactions, can pre-organize the molecule into a bioactive conformation, potentially enhancing its interaction with a target protein. The ortho-fluoro substitution can also lead to the formation of intramolecular hydrogen bonds with the amide proton, further restricting conformational flexibility.

While direct SAR data comparing the ortho, meta, and para isomers of this compound is not available, studies on other fluorinated benzamides provide valuable insights. For example, in a series of fluorobenzamidrazone thrombin inhibitors, fluorine substitution on the phenylene ring often led to enhanced oral absorption while maintaining intrinsic potency. mdpi.com The precise placement of fluorine can lead to favorable interactions with protein side chains, and a "fluorine scan" is often employed to determine the optimal position for enhancing potency.

Modifications of the Benzamide Moiety and their Pharmacological Consequences

The benzamide moiety itself is a crucial component for target interaction, and its modification offers another avenue for SAR exploration. The aromatic ring can be substituted with various groups, or the entire moiety can be replaced with bioisosteres to probe the structural requirements for activity.

Studies on related benzamide inhibitors have shown that the phenyl ring is often essential for binding affinity. For instance, when the phenyl group was replaced by aliphatic groups of similar size, the inhibitory activity was lost. nih.gov This suggests that a π-π stacking or other aromatic interaction is a key component of target binding. However, a bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring was tolerated, with only a minor decrease in inhibition, indicating that an aromatic system with a similar electronic and steric profile can be a viable substitute. nih.gov

Substituents on the benzamide ring can also have a profound impact. In one series of benzamide derivatives, the addition of an amino group to the ring increased inhibitory capacity, and its effect was largely independent of its position (meta vs. para). nih.gov However, further derivatization of this amino group into larger substituents like dimethylamino, sulfonamide, or carbamate (B1207046) groups generally had a negative effect on affinity, suggesting a specific size and hydrogen-bonding requirement in the binding pocket. nih.gov

Table 2: Pharmacological Consequences of Benzamide Moiety Modifications in Analogous Inhibitors (Data is illustrative of trends observed in related benzamide series)

| Compound Series | Modification | Pharmacological Consequence | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzamide PLpro Inhibitors | Phenyl replaced with Cyclohexyl | Inactive | nih.gov | | Benzamide PLpro Inhibitors | Phenyl replaced with Thienyl | Minor decrease in activity | nih.gov | | Benzamide PLpro Inhibitors | Addition of -NH₂ to phenyl ring | Increased activity | nih.gov | | Benzamide PLpro Inhibitors | Derivatization of -NH₂ to -NHSO₂Me | Reduced activity | nih.gov |

Conformational Analysis and Topological Properties in Relation to Target Interaction

The ortho-fluoro substituent on the benzamide ring is expected to strongly influence the molecule's preferred conformation. As observed in similar structures, the fluorine can induce a non-planar conformation in the benzamide portion, which may be closer to the active conformation required for binding. rsc.org This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.

For the this compound scaffold, the key topological features would be the dihedral angle between the 2-oxoindolinone plane and the benzamide plane. This angle, influenced by the ortho-fluorine and any substituents on the oxoindolinone core, will determine the spatial orientation of key pharmacophoric features, such as hydrogen bond donors/acceptors and aromatic surfaces, thereby governing the interaction with a target protein.

Stereochemical Considerations and Chiral Influences on SAR

Chirality can be introduced into the this compound scaffold through various modifications, and the stereochemistry of these derivatives can have a profound impact on their pharmacological activity. Biological systems are inherently chiral, and thus stereoisomers of a drug can exhibit significant differences in binding affinity, efficacy, and metabolic stability.

A potential site for introducing a chiral center is the C3 position of the 2-oxoindolinone ring. Substitution at this position would create a stereocenter, leading to (R) and (S) enantiomers. It is highly probable that only one of these enantiomers would be active, or they might possess different activity profiles.

Another opportunity for introducing chirality is through the addition of chiral substituents at the N1 position. For example, if a substituent containing a stereocenter is attached to the N1 nitrogen, the resulting diastereomers could have markedly different biological activities. This principle was demonstrated in a related series of protease inhibitors, where the inversion of a stereocenter in a 1-(naphthalen-1-yl)ethyl substituent attached to a benzamide core completely abolished its activity. nih.gov

The synthesis of stereochemically pure compounds is therefore a critical aspect of SAR studies. Asymmetric synthesis methods, such as those employing asymmetric aldol (B89426) reactions followed by a Curtius rearrangement to form chiral oxazolidin-2-ones, provide a pathway to access single enantiomers for biological evaluation. nih.gov This allows for a clear understanding of the SAR, unclouded by the complexities of testing a racemic mixture where one enantiomer may be inactive or even detrimental.

Computational Chemistry and in Silico Investigations for 2 Fluoro N 2 Oxoindolin 5 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions of 2-Fluoro-N-(2-oxoindolin-5-yl)benzamide

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is commonly used to predict the interaction between a small molecule ligand and a protein target. However, specific molecular docking studies detailing the ligand-target interactions, binding affinities, and key interacting residues for this compound have not been reported in the reviewed scientific literature. While studies on other benzamide (B126) and oxindole (B195798) derivatives exist, a direct analysis of this specific compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. A QSAR study typically involves a series of structurally related compounds. Research dedicated to developing QSAR models for a series of compounds inclusive of this compound, which would allow for the prediction of its biological activity based on its chemical structure, has not been identified in the available literature.

Virtual Screening Approaches for Identification of Potent Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There are no published studies that have utilized this compound as a lead compound in a virtual screening campaign to identify more potent analogues. Such a study would typically involve screening large chemical databases for molecules with similar structural features or predicted binding modes.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational stability of a molecule and the dynamics of its binding to a target. At present, there are no specific molecular dynamics simulation studies in the scientific literature that focus on this compound to assess its conformational stability or the dynamics of its interaction with a biological target.

Electronic Structure Calculations and Quantum Chemical Descriptors of this compound

Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. From these calculations, various quantum chemical descriptors such as HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and electrostatic potential can be derived to understand a molecule's reactivity and interaction capabilities. A detailed analysis of these descriptors for this compound is not available in published research.

Preclinical Pharmacological Activity and Mechanisms of Action of 2 Fluoro N 2 Oxoindolin 5 Yl Benzamide

Target Identification and Validation for 2-Fluoro-N-(2-oxoindolin-5-yl)benzamide

There is no publicly available research detailing the target identification and validation for this compound.

Kinase Inhibition Profiling and Selectivity

No specific data has been published on the kinase inhibition profile of this compound against key cancer-related kinases such as VEGFR-2, c-MET, SMO, TLK2, or pathways like MEK/mTOR. However, related structures offer some insights into potential activities. For instance, the 2-oxoindolin core is a well-established pharmacophore in numerous kinase inhibitors. Derivatives of 5-fluoro-2-oxoindolin have been investigated as inhibitors of kinases like FLT3, suggesting that this core structure can be directed to interact with the ATP-binding pocket of various kinases. For example, a more complex molecule incorporating the 5-fluoro-2-oxoindolin-3-ylidene moiety has demonstrated potent inhibitory activity against the FLT3-ITD mutant. nih.gov Similarly, N-substituted-2-oxoindolin benzoylhydrazines have been explored as modulators of c-MET and SMO.

Investigation of Other Enzyme Inhibition Potential

Beyond kinases, the inhibitory potential of this compound against other enzyme classes has not been documented. Related benzamide (B126) structures have been studied for a wide range of enzyme targets, including, for example, carbonic anhydrases. However, without direct experimental evidence, it is not possible to ascertain the specific enzymatic inhibitory activities of this compound.

In Vitro Cellular Activity Assessment

Specific in vitro cellular activity data for this compound is not available in the current body of scientific literature.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

There are no published studies reporting the antiproliferative or cytotoxic effects of this compound on specific cancer cell lines. While various benzamide derivatives have shown cytotoxic activity against a range of cancer cells, including lung, breast, and melanoma cell lines, this cannot be directly extrapolated to the specific compound .

Cell Cycle Modulation and Apoptosis Induction Pathways

The effects of this compound on cell cycle progression and the induction of apoptosis have not been reported. Studies on structurally related compounds, such as certain FLT3 inhibitors with a fluoro-oxoindolin component, have shown capabilities of inducing apoptosis and causing cell cycle arrest in the sub-G1 phase in specific cancer cell lines. nih.gov This highlights a potential, yet unconfirmed, mechanism for compounds of this class.

Biochemical Pathway Interrogation and Downstream Signaling Effects

Without identified targets, the interrogation of biochemical pathways and downstream signaling effects of this compound has not been performed or published. Research on related kinase inhibitors demonstrates that such compounds can modulate signaling pathways crucial for cancer cell proliferation and survival, such as the FLT3 signaling pathway. nih.gov However, the specific impact of this compound on these or other pathways remains unknown.

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the preclinical pharmacological activity and mechanisms of action of the chemical compound this compound.

Therefore, the requested article sections cannot be generated with scientifically accurate and verifiable data. No published in vivo efficacy studies in relevant preclinical disease models or mechanistic elucidations via advanced biochemical and cell biological methods for this specific compound could be identified.

To provide the requested content, data from preclinical studies, such as those demonstrating the compound's effects in animal models of disease, would be required for section 5.3. For section 5.4, information from biochemical assays, cellular studies, or other advanced methods aimed at identifying the molecular target and mechanism of action of this compound would be necessary. As this information is not available in the public domain, the article cannot be written according to the user's specific instructions.

Translational Research Perspectives and Future Directions for 2 Fluoro N 2 Oxoindolin 5 Yl Benzamide Research

Rational Design and Optimization Strategies for Enhanced Potency and Selectivity

The rational design and optimization of 2-fluoro-N-(2-oxoindolin-5-yl)benzamide are pivotal for enhancing its potency and selectivity towards specific biological targets. A systematic approach, grounded in structure-activity relationships (SARs), will be instrumental in guiding the synthetic modifications of the parent molecule.

Future optimization strategies will likely focus on several key structural features of the molecule. The 2-oxoindoline core, for instance, can be subjected to various substitutions to improve target engagement. Molecular modeling studies on analogous compounds have revealed that the 2-oxoindoline core can interact with hydrophobic clefts within enzyme active sites. nih.gov Therefore, the introduction of different substituents on this ring system could modulate these interactions and enhance inhibitory activity.

Similarly, the benzamide (B126) portion of the molecule offers a rich scaffold for modification. The fluorine atom on the benzamide ring can be repositioned or replaced with other functional groups to fine-tune electronic properties and binding affinities. The exploration of a diverse range of aromatic substituents on the benzamide ring has been a successful strategy in the development of related kinase inhibitors. nih.govnih.gov

The following table outlines potential optimization strategies based on the structural components of this compound:

| Molecular Scaffold | Potential Modifications | Rationale |

| 2-Oxoindoline Core | Introduction of various substituents | To enhance interactions with hydrophobic pockets of target proteins. nih.gov |

| Benzamide Moiety | Substitution at different positions of the aromatic ring | To modulate electronic properties and improve binding affinity. nih.govnih.gov |

| Linker | Variation of the amide linkage | To optimize the spatial orientation of the two core structures for ideal target engagement. |

Exploration of Multi-Targeting Approaches within the Chemical Space of this compound

The development of multi-targeting agents has gained traction as a promising strategy for treating complex diseases such as cancer. The chemical scaffold of this compound is amenable to modifications that could enable the simultaneous modulation of multiple biological targets.

For instance, derivatives of the 2-oxoindoline core have been investigated for their ability to target both c-MET and Smoothened (SMO), two key proteins in cancer signaling pathways. nih.gov This dual-targeting approach could be explored for this compound by incorporating structural features known to confer affinity for multiple targets.

Furthermore, the benzamide moiety is a common feature in inhibitors of various enzyme families, including kinases and histone deacetylases (HDACs). By judiciously modifying the substituents on the benzamide ring, it may be possible to design derivatives of this compound that exhibit a polypharmacological profile, thereby offering a more comprehensive therapeutic effect.

Development and Application as Chemical Biology Tools and Probes

Chemical biology tools and probes are invaluable for dissecting complex biological processes. This compound and its derivatives have the potential to be developed into such tools. By conjugating the molecule with reporter tags, such as fluorescent dyes or biotin, researchers can create probes to visualize the subcellular localization of its target proteins or to identify novel binding partners through affinity purification-mass spectrometry.

Moreover, photoaffinity labeling, a powerful technique for identifying direct binding targets of a small molecule, could be employed. This would involve the introduction of a photoreactive group onto the this compound scaffold, allowing for covalent cross-linking to its target protein upon photoirradiation.

Identification of Novel Therapeutic Areas Based on Mechanistic Insights

A thorough understanding of the mechanism of action of this compound is crucial for identifying novel therapeutic applications. Initial studies may focus on its potential as a kinase inhibitor, given that the 2-oxoindoline scaffold is a well-established pharmacophore for this class of enzymes. For example, related compounds have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govnih.govnih.gov

Beyond oncology, the exploration of its effects on other signaling pathways could unveil new therapeutic opportunities. For example, if the compound is found to modulate inflammatory pathways, it could be repurposed for the treatment of autoimmune diseases. A systematic screening of this compound against a broad panel of biological targets will be essential in this endeavor.

Integration of Chemoinformatics and Artificial Intelligence in Compound Discovery and Lead Optimization

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the drug discovery process. These computational tools can be leveraged to accelerate the discovery and optimization of this compound derivatives.

Virtual screening of large compound libraries can identify novel analogues with improved predicted activity and drug-like properties. Machine learning models, trained on existing SAR data, can predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

The following table summarizes the potential applications of chemoinformatics and AI in the research of this compound:

| Computational Approach | Application |

| Virtual Screening | Identification of novel analogues with improved predicted activity. |

| Machine Learning | Prediction of biological activity and prioritization of synthetic candidates. |

| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological profiles. |

| Molecular Dynamics Simulations | Elucidation of the binding mode and mechanism of action at the atomic level. |

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions. A representative procedure involves coupling 2-fluorobenzoic acid derivatives with 5-amino-2-oxoindoline under amide bond-forming conditions (e.g., using coupling agents like EDCI/HOBt). details a 48% yield achieved via procedure F, highlighting the need for controlled temperatures (e.g., reflux in DMF) and stoichiometric ratios. Purification via chromatography or recrystallization is critical, as impurities (e.g., unreacted starting materials) can complicate biological assays . Optimization strategies include:

- Microwave-assisted synthesis to reduce reaction time (analogous to solvent-free Fries rearrangement in ).

- Monitoring intermediates via LC-MS or TLC to confirm stepwise progression.

Q. How is the compound characterized, and what analytical techniques are essential for confirming purity and structure?

Key characterization methods include:

- 1H NMR (600 MHz, DMSO-d6): Peaks at δ 10.36 (s, NH), 7.74–7.59 (m, aromatic protons) confirm the benzamide and indolinone moieties .

- HPLC : Purity >98% ensures reliability in biological testing .

- Melting Point : 85–87°C serves as a preliminary purity indicator .

- HRMS : Exact mass ([M+H]+ = 271.0883) validates molecular formula (C15H12FN2O2) .

Advanced Research Questions

Q. What biological targets are plausible for this compound, and how can structure-activity relationships (SAR) be explored?

The compound’s benzamide and indolinone groups suggest kinase or protease inhibition potential. For example:

- Kinase Inhibition : Analogous benzamide derivatives (e.g., CCG258205 in ) inhibit G Protein-Coupled Receptor Kinase 2 (GRK2) via π-π stacking and hydrogen bonding. SAR studies could modify the fluorine position or indolinone substituents to enhance selectivity .

- Anticancer Activity : Related indole-containing compounds () target tubulin or DNA topoisomerases. Functionalizing the indolinone ring with electron-withdrawing groups may improve cytotoxicity .

Q. How can computational methods guide the optimization of this compound for specific therapeutic applications?

- Molecular Docking : Simulate binding to targets like GRK2 (PDB: 3V6W) to identify key interactions (e.g., hydrogen bonds with Asp106, hydrophobic contacts with Leu103) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. For example, fluorine’s electronegativity may enhance membrane permeability .

Q. How should researchers address contradictions in biological activity data across similar compounds?

- Data Normalization : Compare IC50 values under standardized assay conditions (e.g., cell line, incubation time). For instance, discrepancies in cytotoxicity may arise from varying cell permeability or metabolic stability .

- Meta-Analysis : Cross-reference datasets from (anti-inflammatory activity) and (kinase inhibition) to identify conserved pharmacophores.

Experimental Design and Data Analysis

Q. What in vitro assays are recommended for evaluating the compound’s bioactivity?

- Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization to measure GRK2 inhibition (IC50) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .

- Anti-Inflammatory Testing : Measure TNF-α suppression in LPS-stimulated macrophages ().

Q. How can crystallography or spectroscopy resolve structural ambiguities?

- X-ray Crystallography : Use SHELXL () to determine the 3D structure, identifying key torsional angles (e.g., between benzamide and indolinone planes) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions to confirm substitution patterns .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Q. How can researchers ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.